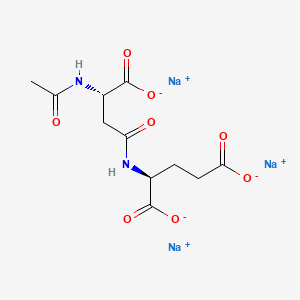
Naaxia
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naaxia, known chemically as N-Acetyl-l-aspartylglutamate, is a compound used primarily in ophthalmology. It is a mast cell stabilizer, which means it helps prevent allergic reactions by inhibiting the release of histamine and other inflammatory mediators from mast cells. This compound is commonly used in the treatment of allergic conjunctivitis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-l-aspartylglutamate involves the coupling of N-acetyl-l-aspartic acid with l-glutamic acid. This reaction typically occurs in an aqueous medium with the aid of coupling agents such as carbodiimides. The reaction conditions often include maintaining a pH between 7 and 8 to ensure optimal coupling efficiency.
Industrial Production Methods: In industrial settings, the production of Naaxia involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Naaxia undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Applications De Recherche Scientifique
Naaxia has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of peptide synthesis and coupling reactions.
Biology: It is studied for its role in neurotransmission and its effects on various biological pathways.
Industry: this compound is used in the formulation of eye drops and other pharmaceutical products.
Mécanisme D'action
Naaxia exerts its effects by stabilizing mast cells, which are involved in allergic responses. Mast cells release histamine and other inflammatory mediators when they degranulate. This compound inhibits this degranulation process by blocking specific calcium channels, thereby preventing the release of these mediators . This action helps reduce the symptoms of allergic conjunctivitis and other allergic conditions.
Comparaison Avec Des Composés Similaires
N-Acetyl-l-aspartic acid: A precursor in the synthesis of Naaxia.
l-Glutamic acid: Another precursor in the synthesis of this compound.
Sodium cromoglycate: Another mast cell stabilizer used in the treatment of allergic conditions.
Uniqueness of this compound: this compound is unique due to its dual action as both a neurotransmitter and a mast cell stabilizer. This dual functionality makes it particularly effective in treating allergic conditions while also having potential neuroprotective effects .
Propriétés
Numéro CAS |
57096-29-4 |
|---|---|
Formule moléculaire |
C11H13N2Na3O8 |
Poids moléculaire |
370.20 g/mol |
Nom IUPAC |
trisodium;(2S)-2-[[(3S)-3-acetamido-3-carboxylatopropanoyl]amino]pentanedioate |
InChI |
InChI=1S/C11H16N2O8.3Na/c1-5(14)12-7(11(20)21)4-8(15)13-6(10(18)19)2-3-9(16)17;;;/h6-7H,2-4H2,1H3,(H,12,14)(H,13,15)(H,16,17)(H,18,19)(H,20,21);;;/q;3*+1/p-3/t6-,7-;;;/m0.../s1 |
Clé InChI |
HZKPWVFQRXZWGH-UEEQWHBPSA-K |
SMILES isomérique |
CC(=O)N[C@@H](CC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canonique |
CC(=O)NC(CC(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















